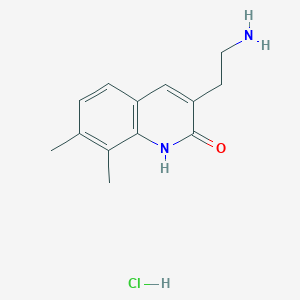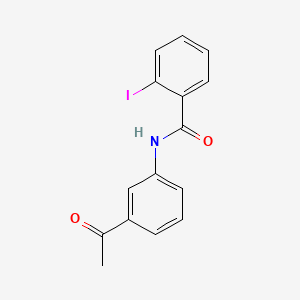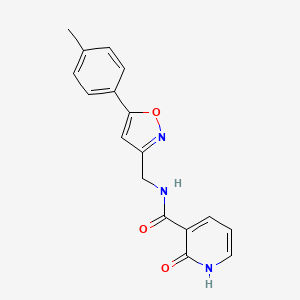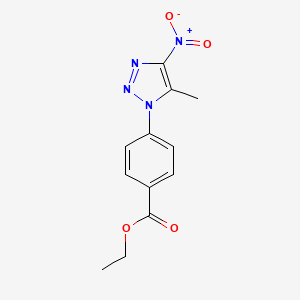
3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the aminoethyl side chain and the dimethyl substitutions on the quinoline ring contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors and have diverse biological applications .
Mode of Action
It’s worth noting that similar compounds, like 2-aminoethyl carboxamide derivatives, have been found to inhibit monoamine oxidase (mao), an enzyme involved in the breakdown of neurotransmitters . This inhibition occurs through an initial competitive phase, followed by a time-dependent inhibition of MAO .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a variety of biochemical pathways, including those involved in antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with ethylenediamine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl side chain can participate in substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)indole hydrochloride: Shares the aminoethyl side chain but has an indole core instead of a quinoline core.
7,8-Dimethylquinoline: Lacks the aminoethyl side chain but has the same dimethyl substitutions on the quinoline ring.
2-Aminoethyl methacrylate hydrochloride: Contains the aminoethyl group but is a methacrylate derivative.
Uniqueness
3-(2-Aminoethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific combination of a quinoline core with dimethyl substitutions and an aminoethyl side chain. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-7,8-dimethyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-8-3-4-10-7-11(5-6-14)13(16)15-12(10)9(8)2;/h3-4,7H,5-6,14H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPNOABNZCOYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)

![propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2843556.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)

![2-ethoxy-N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-carboxamide](/img/structure/B2843564.png)
![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)
